2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

Description

Molecular Geometry and Conformational Analysis

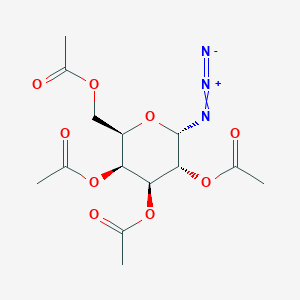

The molecular geometry of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is fundamentally characterized by its galactopyranose ring system in the ⁴C₁ chair conformation. This conformational preference represents the most thermodynamically stable arrangement for galactose derivatives, where the ring adopts a chair-like structure that minimizes steric interactions between substituents. The four acetyl protecting groups occupy equatorial positions at the 2, 3, 4, and 6 carbon positions, providing steric bulk that influences the overall molecular shape and accessibility of reactive sites.

The azide functional group attached to the anomeric carbon (C1) adopts an axial orientation in the α-configuration, which has profound implications for the compound's reactivity and stability. This axial positioning creates a distinct molecular topology compared to the β-anomer, where the azide group would occupy an equatorial position. The linear geometry of the azide group, with its characteristic N-N≡N arrangement, extends along the axial direction of the ring system, creating a specific three-dimensional architecture that influences intermolecular interactions and packing behavior.

Conformational analysis reveals that the acetyl groups maintain their preferred orientations to minimize unfavorable gauche interactions with adjacent ring substituents. The acetoxymethyl group at position 6 exhibits conformational flexibility, with rotation around the C5-C6 bond allowing for different orientations that can accommodate varying steric environments. This flexibility becomes particularly important in crystalline environments where packing forces may favor specific conformations over others.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-00-6 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and General Strategy

The synthesis generally starts from 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl halides (commonly bromides or chlorides) or peracetylated galactose derivatives. The key step is nucleophilic substitution of the anomeric halide with azide ion to form the azide derivative.

Common Synthetic Routes

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide or chloride | Prepared by acetylation of D-galactose followed by halogenation at anomeric position | High yield, stable intermediate |

| 2 | Sodium azide (NaN3) in acetone-water (9:1), reflux 5-10 h | Nucleophilic substitution of halide by azide ion | Yields typically 60-80% of azide product; reaction monitored by TLC |

| 3 | Workup: extraction with dichloromethane, washing with water, drying over Na2SO4, evaporation | Isolation of crude azide | Purification by recrystallization from ether or chromatography |

Example from literature: Treatment of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide with sodium azide in 9:1 acetone-water mixture under reflux for 10 hours, followed by stirring at room temperature for 24 hours, afforded 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide as a white solid after recrystallization.

Alternative Methods and Catalysts

- Lewis Acid Catalysis: Some protocols use Lewis acids such as tin(IV) chloride (SnCl4) to facilitate azidation by activating the anomeric center, improving reaction rates and selectivity.

- Solvent Variations: While acetone-water mixtures are common, other polar aprotic solvents like DMF or DMSO can be used to enhance solubility of sodium azide and substrate.

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate azidation reactions, reducing reaction times significantly while maintaining yields.

Reduction and Further Functionalization

Post-synthesis, the azide group can be reduced to amines using hydrogenation over palladium on carbon (Pd/C) or Raney Nickel under reflux conditions in ethyl acetate, yielding 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl amine with high efficiency (up to 90% yield).

Reaction Conditions and Yields

Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the retention of acetyl groups and the introduction of the azide at the anomeric carbon.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the azide derivative.

- IR Spectroscopy: Characteristic azide stretch around 2100 cm^-1 confirms azide functionality.

The azidation proceeds via an SN2-type nucleophilic substitution at the anomeric carbon, where the halide is displaced by the azide ion. The acetyl protecting groups stabilize the sugar ring and prevent side reactions at hydroxyl groups. The reaction conditions favor retention of the α-configuration due to neighboring group participation by the acetyl groups.

| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Classical Azidation | Peracetylated galactopyranosyl bromide | NaN3 in acetone-water | Reflux 5-10 h, RT 24 h | 70-80 | Simple, well-established | Long reaction time |

| Lewis Acid Catalyzed | Same as above | NaN3 + SnCl4 | Room temp or mild heating | Moderate to high | Enhanced rate and selectivity | Requires handling Lewis acids |

| Microwave-Assisted | Peracetylated derivatives | NaN3 | Microwave irradiation, minutes | Comparable | Rapid, energy efficient | Requires microwave reactor |

The preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl azide is reliably achieved by nucleophilic substitution of peracetylated galactopyranosyl halides with sodium azide under reflux in acetone-water mixtures. Variations including Lewis acid catalysis and microwave-assisted methods offer improvements in reaction time and selectivity. The compound’s stability and reactivity make it a valuable intermediate for further synthetic transformations, especially in glycosylation and click chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles to form different glycosyl derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like tin(IV) chloride (SnCl4).

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

Substitution: Various glycosyl derivatives depending on the nucleophile used.

Reduction: Glycosyl amines.

Oxidation: Glycosyl carboxylic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉N₃O₉

- Molecular Weight : 373.32 g/mol

- Functional Groups : The compound contains an azide group (-N₃) attached to a fully acetylated galactopyranosyl moiety.

The acetylation of hydroxyl groups enhances the compound's stability and solubility, making it suitable for numerous chemical and biological applications.

Scientific Research Applications

1. Glycosylation Reactions

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is primarily utilized in glycosylation reactions, which are crucial for synthesizing complex carbohydrates. The azide group readily participates in click chemistry reactions, notably:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

These reactions facilitate the efficient attachment of galactose units to various biomolecules containing complementary alkyne functionalities.

2. Probing Glycan Interactions

The azide functionality allows researchers to attach biotin or fluorescent tags via click chemistry. This capability enables the creation of labeled galactose derivatives that can be used to identify and characterize specific galactose-binding proteins within cells. Such studies are essential for understanding glycan-protein interactions in biological systems.

3. Synthesis of Galactoconjugates

The compound serves as a starting material for synthesizing various galactoconjugates—molecules that contain a galactose unit linked to another molecule. By deacetylating 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide, researchers can obtain free hydroxyl groups that allow for further functionalization and conjugation with biomolecules of interest. This approach has implications in developing novel therapeutic agents and diagnostics .

Case Study 1: Development of Galectin Inhibitors

Research has demonstrated that derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide can be utilized in synthesizing galectin inhibitors. These compounds are critical in targeting galectins—proteins that play significant roles in cancer progression and immune response. The synthesis methods developed allow for large-scale production of these inhibitors from inexpensive starting materials .

Case Study 2: Biochemical Interaction Studies

Studies involving this compound have focused on its binding properties with various proteins. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to elucidate the interaction dynamics between galactose-containing compounds and their respective binding proteins. These insights contribute to understanding carbohydrate recognition processes vital for cellular communication.

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide involves its ability to act as a glycosyl donor in glycosylation reactions. The azide group at the anomeric position can be activated under specific conditions to form a glycosyl cation, which can then react with various nucleophiles to form glycosidic bonds. This process is crucial in the synthesis of glycosylated molecules and the study of glycosylation pathways .

Comparaison Avec Des Composés Similaires

Anomeric Isomers: α vs. β-D-Galactopyranosyl Azides

The anomeric configuration (α or β) significantly impacts reactivity and applications:

The β-anomer is more commonly reported in synthesis protocols, while the α-anomer’s steric profile may favor specific biomolecular interactions in vivo .

Epimeric Analogues: Galactose vs. Mannose vs. Glucose

Epimeric differences (C4 hydroxyl orientation) alter biological recognition:

Galactose derivatives are prioritized in cancer research due to lectin-binding specificity, whereas mannose analogs target immune cells .

Functional Group Variants

Replacing the azide group modifies chemical behavior:

The cyanide derivative’s electrophilic nature contrasts with the azide’s nucleophilic reactivity, expanding utility in divergent synthetic pathways .

Data Tables

Table 1: Structural and Functional Comparison

Activité Biologique

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a glycosyl azide that has garnered attention for its diverse biological activities and applications in chemical biology. This compound is primarily recognized for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structural features allow it to participate in various biochemical pathways and reactions, making it a valuable tool in both research and therapeutic contexts.

Chemical Structure and Properties

The compound features an azide group that facilitates its reactivity in organic synthesis. The acetyl groups provide stability and solubility, enhancing its utility in biological applications. The chemical formula is represented as C₁₃H₁₅N₃O₆, and it typically exists as a white to yellowish solid or oil depending on the solvent used.

Target of Action : The compound acts primarily through its azide functionality, which can react with alkyne-containing molecules to form triazole linkages. This reaction is pivotal in the synthesis of glycosylated compounds that exhibit biological activity.

Mode of Action : The CuAAC reaction mechanism involves the formation of a stable triazole ring upon the reaction of the azide with an alkyne, which can lead to various biologically active derivatives.

Biochemical Pathways : It plays a significant role in galactosylation processes, impacting cellular interactions and signaling pathways.

Antioxidant Activity

Research has shown that derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide exhibit significant antioxidant properties. For instance, thiosemicarbazone derivatives synthesized from this compound demonstrated notable antioxidant activity both in vitro and in vivo .

Antiviral Activity

The compound has been implicated in antiviral activities, suggesting potential applications in developing therapeutics against viral infections. Studies indicate that glycosylated azides can enhance cell recognition processes which are crucial for viral entry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-linked sugar derivatives derived from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide. These compounds have shown promising cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated improved potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Research Applications

The compound serves as an intermediate for synthesizing complex carbohydrates and glycosylated molecules. It is widely used in:

- Chemical Biology : As a reagent for studying glycosylation processes.

- Medicinal Chemistry : In the development of glycosylated drugs that improve pharmacokinetic properties.

- Material Science : For creating specialty chemicals and glycosylated polymers.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing triazole-linked sugar derivatives from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide demonstrated their efficacy against cancer cells. The derivatives were evaluated for their cytotoxicity using MCF-7 breast cancer cells. Results indicated that certain compounds upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis .

Q & A

Q. How is 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide synthesized, and what are the key characterization techniques?

Methodological Answer: The compound is synthesized via nucleophilic substitution of the corresponding bromide (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide) with sodium azide (NaN₃) in a refluxing acetone-water (9:1) solvent system. The reaction typically requires 10 hours of reflux followed by 24 hours of stirring at room temperature. Post-reaction workup involves solvent evaporation, dichloromethane extraction, and recrystallization from ether to yield the azide as white crystals (70% yield) .

Key Characterization Techniques:

- IR Spectroscopy: Detects the azide stretch at ~2140 cm⁻¹ and acetyl carbonyl peaks at 1740–1750 cm⁻¹.

- ¹H/¹³C NMR: Assignments include acetyl methyl protons (δ 1.95–2.15 ppm) and anomeric proton signals (δ 5.95 ppm, J = 3.4 Hz for α-configuration) .

- Elemental Analysis and MS: Confirm molecular formula (C₁₄H₁₉N₃O₉) and mass (M⁺ = 373.11) .

Q. What spectroscopic methods are used to confirm the stereochemical integrity of the galactopyranosyl ring?

Methodological Answer:

- NMR Coupling Constants (J values): Vicinal coupling constants (e.g., J₁,₂ ≈ 3.4 Hz) confirm the α-anomeric configuration. Axial-equatorial proton interactions (e.g., J₃,₄) provide insights into ring conformation .

- X-ray Crystallography: Resolves absolute configuration and ring puckering. For example, Cremer-Pople parameters quantify puckering amplitude (e.g., Q = 0.48 Å) and phase angles for six-membered rings .

Advanced Research Questions

Q. How is this compound employed in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions for glycoconjugate synthesis?

Methodological Answer: The azide serves as a glycosyl donor in CuAAC "click chemistry" to synthesize triazole-linked glycoconjugates. For example:

- Procedure: React with alkynes (e.g., propargyl terephthalamides) using CuSO₄·5H₂O and sodium ascorbate in THF/H₂O. Monitor reaction completion via TLC (e.g., DCM:MeOH 9:1). Products like N,N′-di-(β-D-galactopyranosyl-1,2,3-triazol-4-ylmethyl)-terephthalamide are obtained in 73–80% yield after column chromatography .

- Optimization: Ultrasound irradiation (e.g., 40 kHz) reduces reaction time from hours to minutes while maintaining yields (~75%) .

Q. What challenges arise in crystallographic analysis of its derivatives, and how are they addressed?

Methodological Answer: Challenges:

- Twinned Crystals: Common due to flexible acetyl groups.

- Weak Diffraction: High solvent content or disorder in acetyl moieties.

Solutions:

Q. How do reaction conditions (e.g., ultrasound) affect cycloaddition efficiency?

Methodological Answer: Ultrasound promotes cavitation, enhancing mass transfer and reducing activation energy. Case Study:

- Standard Conditions: 24 hours at 25°C (70% yield).

- Ultrasound (40 kHz): 30 minutes at 25°C (75% yield).

- Mechanism: Acoustic cavitation disrupts solvent layers, increasing collision frequency between azide and alkyne .

Q. How can computational methods predict the puckering conformation of the galactopyranosyl ring?

Methodological Answer:

- Cremer-Pople Parameters: Define puckering amplitude (Q) and phase angles (Φ) using Cartesian coordinates from DFT-optimized structures. Software like Gaussian or ORCA calculates these values .

- Karplus Equation: Relates vicinal coupling constants (J) to dihedral angles for conformational analysis. For example, J₁,₂ = 3.4 Hz corresponds to a ~60° dihedral angle .

Q. How to resolve contradictions in NMR coupling constants during structural elucidation?

Methodological Answer: Case Example: Observed J₁,₂ discrepancies between derivatives (e.g., 8.4 Hz in pentaacetate vs. 10.0 Hz in cyanide derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.